tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate is an organic compound with a complex structure that includes a piperidine ring, a chlorophenoxy group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate typically involves the reaction of 4-chlorophenol with piperidine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The tert-butyl group is introduced through esterification using tert-butyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The piperidine ring can be oxidized or reduced under specific conditions.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride, potassium carbonate, and other strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted piperidine derivatives.
Oxidation: Piperidine N-oxide.
Reduction: Reduced piperidine derivatives.
Ester hydrolysis: 4-(4-chlorophenoxy)-piperidine-1-carboxylic acid.
Scientific Research Applications
tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(3-chlorophenoxy)-piperidine-1-carboxylate
- tert-Butyl 4-(2-chlorophenoxy)-piperidine-1-carboxylate
- tert-Butyl 4-(4-bromophenoxy)-piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate is unique due to the specific positioning of the chlorophenoxy group, which influences its reactivity and interactions with other molecules. This positioning can lead to different biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
tert-butyl 4-(4-chlorophenoxy)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIHFLFEJNHHDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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